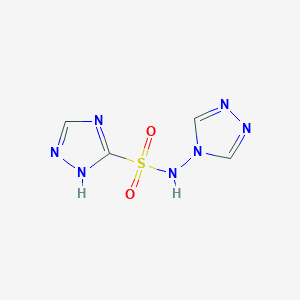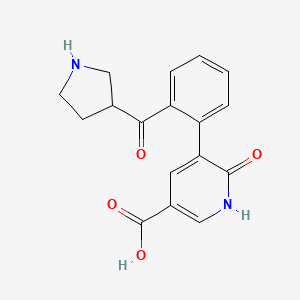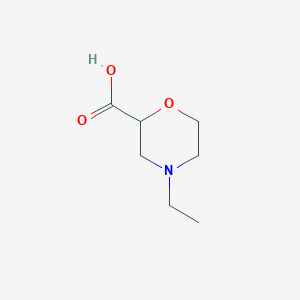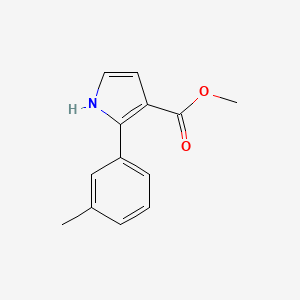![molecular formula C16H22N2O2 B15206396 Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is a chemical compound that features a unique bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization processes are likely to be employed on a larger scale to ensure the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various receptors and enzymes, influencing biological processes at the molecular level . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound shares the same bicyclic scaffold but differs in its functional groups.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: Similar to the above compound but in its hydrochloride salt form.
Uniqueness
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is unique due to its specific functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
benzyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)17-10-13-8-14-6-7-15(9-13)18-14/h1-5,13-15,18H,6-11H2,(H,17,19) |
Clé InChI |
FRZAQCULHJDUHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2)CNC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


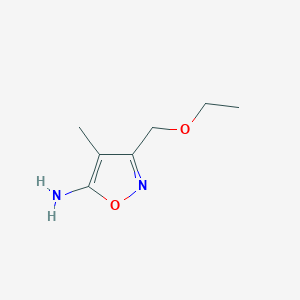
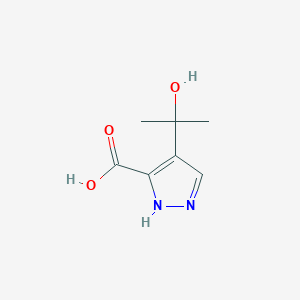
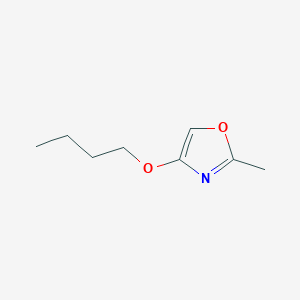
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
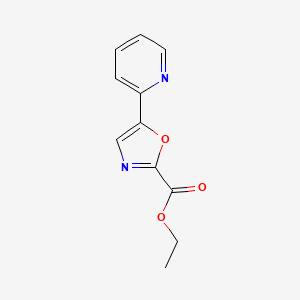

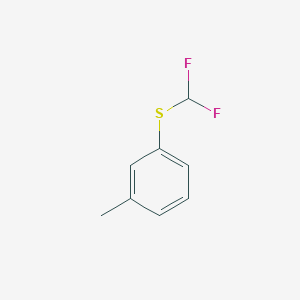
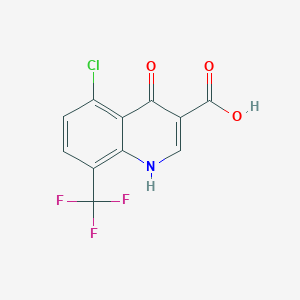
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
